

Chemical Identity and Chiral Properties

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Compound Focus: Furalaxyl

CAS No.: 57646-30-7

Cat. No.: S528552

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Furalaxyl contains a single chiral center and is typically manufactured and used as a **racemic mixture** (rac-**furalaxyl**), comprising equal amounts of its (R)- and (S)-enantiomers [1] [2]. The chemical is classified as an acylamino acid fungicide with systemic protective and curative action, and its primary mode of action is the disruption of fungal nucleic acid synthesis, specifically RNA polymerase I [1].

The table below summarizes its core chemical identity:

Property	Description
IUPAC Name	methyl (N)-(2-furoyl)-(N)-(2,6-xylyl)-DL-alaninate [1]
CAS RN	57646-30-7 [1] [2]
Chemical Formula	C ₁₇ H ₁₉ NO ₄ [1]
Chiral Center	Single chiral center [1]
Commercial Form	Racemate (50/50 mixture of (R)- and (S)-enantiomers) [1] [2]
FRAC Code	4 (Acylamino acid fungicide) [1]

Key Physicochemical Properties

The physicochemical properties of a pesticide influence its environmental distribution and fate. The following table consolidates key data for the racemic mixture:

Property	Value	Classification / Implication
Water Solubility (at 20°C, pH 7)	230 mg L ⁻¹ [1]	Moderate
Octanol-Water Partition Coefficient (Log (K _{ow}))	2.7 [1]	Moderate
Soil Degradation DT ₅₀ (Aerobic)	48 days (typical) [1]	Moderately persistent
Aqueous Hydrolysis DT ₅₀ (at 20°C, pH 7)	200 days [1]	Persistent
Vapour Pressure (at 20°C)	0.07 mPa [1]	Low volatility

Enantioselective Environmental Behavior

The (R)- and (S)-enantiomers of **furalaxyl** do not behave identically in the environment. This enantioselectivity is critical for accurate environmental risk assessments.

Soil Degradation and Leaching

Research shows that the degradation of **furalaxyl** in agricultural soils is enantioselective [3]. In soil column studies, the (R)-enantiomer **degrades faster** than the (S)-enantiomer, leading to a higher concentration of the (S)-enantiomer in leachates [3] [4]. The degradation process follows first-order kinetics.

Reported half-lives ((DT₅₀)) in soils are [3]:

- (S)-furalaxyl: 19.3 - 49.5 days
- (R)-furalaxyl: 11.4 - 34.7 days

This indicates that the (S)-enantiomer is more persistent in the soil environment. Soil properties, microorganisms, and environmental factors influence the rate and extent of this enantioselectivity [3].

Bioaccumulation and Enantiomerization in Organisms

A study on *Tenebrio molitor* (mealworm) larvae demonstrated that **furalaxyl** enantiomers undergo complex processes of **enantiomerization** (conversion from one enantiomer to the other) and stereoselective bioaccumulation [5].

Key findings include:

- **Enantiomerization:** When the larvae were exposed to pure (R)- or (S)-**furalaxyl**, the opposite enantiomer was detected in their bodies, indicating that interconversion occurred within the organism [5].
- **Enantioselective Bioaccumulation:** The bioaccumulation was stereoselective. From racemic bran, the larvae accumulated more of the (S)-enantiomer. When fed pure enantiomers, the (R)-enantiomer was accumulated to a greater extent [5].
- **No Abiotic Enantiomerization:** This enantiomerization was not observed in the wheat bran itself, suggesting it is a biologically mediated process within the *Tenebrio molitor* larvae [5].

This enantiomerization is an important process to consider, as it challenges the conventional approach of assessing the fate of enantiomers as separate, stable entities.

Enantioselective Toxicity to Non-Target Organisms

The enantioselectivity of **furalaxyl** extends to its toxicity against non-target species. A study on the green alga *Scenedesmus obliquus* revealed that the (S)-enantiomer, which is the less fungicidally active form against target oomycetes, exhibited **greater toxicity** to this non-target algal species [4]. This finding underscores a critical point: the inactive enantiomer in a racemic mixture can still pose significant ecological risks.

Synthesis of Enantiopure Furalaxyl

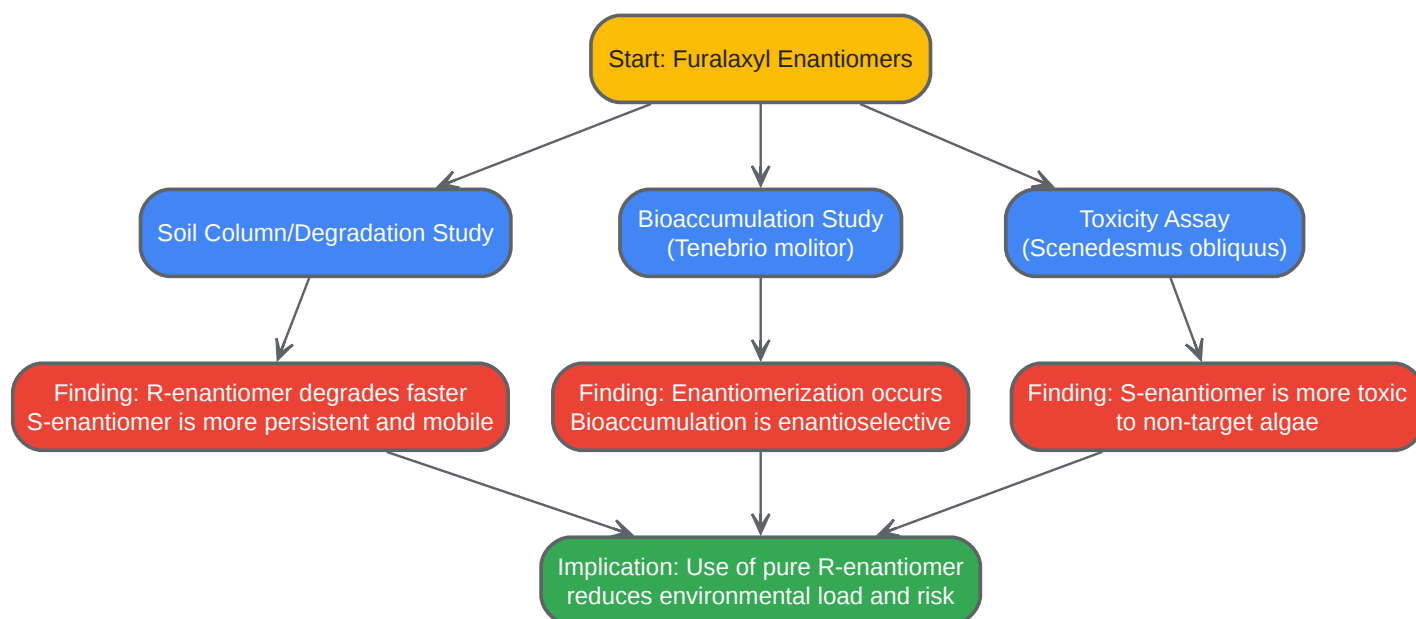
The recognition that pesticidal activity and environmental impact are enantioselective has driven research into synthesizing only the active enantiomer. One published approach for synthesizing enantiopure (R)-**furalaxyl** involves a two-step process starting from an enantiopure precursor [6]:

- A **Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling** reaction between 2,6-dimethylaniline and (D)-alanine methyl ester hydrochloride. This reaction forms the carbon-nitrogen bond while preserving the chiral integrity.
- A **Nucleophilic Acyl Substitution** reaction, where the intermediate from the first step is reacted with 2-furoyl chloride to form the final (R)-**furalaxyl** molecule [6].

This strategy of using an enantiopure starting material and conducting reactions that do not affect the chiral center is a key method for producing single-enantiomer pesticides.

Experimental Workflow for Environmental Fate Assessment

The following diagram maps the key experimental processes and logical relationships involved in assessing the enantioselective environmental fate of **furalaxyl**, as discussed in the research.



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*Experimental workflow for assessing **furalaxyl** enantiomers*

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